1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
CAS No.: 173544-01-9
Cat. No.: VC20905956
Molecular Formula: C11H7N3O
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173544-01-9 |
|---|---|
| Molecular Formula | C11H7N3O |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile |
| Standard InChI | InChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14/h1-4,7H,5H2 |
| Standard InChI Key | VVUATXWALPBLNG-UHFFFAOYSA-N |
| SMILES | C1C(C2=NC3=CC=CC=C3N2C1=O)C#N |
| Canonical SMILES | C1C(C2=NC3=CC=CC=C3N2C1=O)C#N |
Introduction
Chemical Structure and Properties
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol. The compound features a benzimidazole core fused with a pyrrole ring, creating a tricyclic system with an oxo group at position 1 and a nitrile (cyano) group at position 3. The structure is characterized by extensive conjugation, which contributes to its aromatic properties and potential for π-π interactions with biological targets.
The compound's systematic IUPAC name is 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile, and it is also known by the synonym "1H-Pyrrolo[1,2-a]benzimidazole-3-carbonitrile,2,3-dihydro-1-oxo-(9CI)". Its structure can be represented using various chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
| Identifier Type | Value |
|---|---|
| CAS Number | 173544-01-9 |
| Molecular Formula | C11H7N3O |
| Molecular Weight | 197.19 g/mol |
| Standard InChI | InChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14 |
| Standard InChIKey | VVUATXWALPBLNG-UHFFFAOYSA-N |
| SMILES | C1C(C2=NC3=CC=CC=C3N2C1=O)C#N |
| PubChem Compound ID | 10797978 |
| The physical and chemical properties of this compound include its heterocyclic nature, which typically confers moderate solubility in organic solvents and limited solubility in water. The presence of the carbonyl group at position 1 and the nitrile group at position 3 introduces potential hydrogen bond acceptor sites, which may influence its interactions with biological systems and contribute to its potential pharmaceutical relevance. |
Structural Comparison with Related Compounds
Understanding the structural characteristics of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile requires comparison with related compounds to appreciate the unique features and potential functional implications. A notable related compound is 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carbonitrile, which shares the presence of a cyano group and an oxo functionality but differs in its core ring structure .
The structural differences between these compounds can be systematically analyzed as shown in Table 2, highlighting the key variations that may influence their chemical behavior and biological activities.
Table 2: Comparison of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume